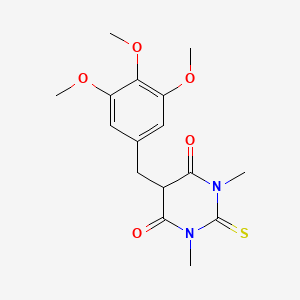
1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a thioxo group and a trimethoxybenzyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and thiourea.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidinedione ring structure.
Methylation: The final step involves the methylation of the pyrimidinedione ring using methyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit the activity of certain enzymes involved in critical biological processes, leading to therapeutic effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can be beneficial in cancer treatment.
Signal Transduction Modulation: It may modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-THIOXO-5-BENZYLIDENE-4,6(1H,5H)-PYRIMIDINEDIONE: Similar structure but lacks the trimethoxybenzyl substituent.
1,3-DIMETHYL-2-THIOXO-5-(4-METHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: Contains a single methoxy group instead of three.
Uniqueness
1,3-DIMETHYL-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYL)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to the presence of the trimethoxybenzyl substituent, which may enhance its biological activity and specificity
Properties
Molecular Formula |
C16H20N2O5S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H20N2O5S/c1-17-14(19)10(15(20)18(2)16(17)24)6-9-7-11(21-3)13(23-5)12(8-9)22-4/h7-8,10H,6H2,1-5H3 |
InChI Key |
XADYNGPCKXXAOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=S)C)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















